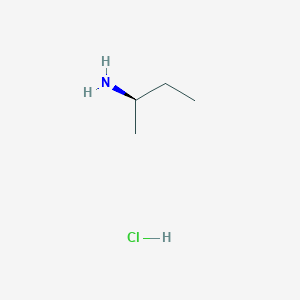

(R)-Butan-2-amine hydrochloride

Description

Significance of Enantiopure Amines in Asymmetric Synthesis and Catalyst Design

Enantiopure amines are crucial for the construction of single-enantiomer pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. They serve as versatile chiral building blocks, chiral auxiliaries, and ligands for metal catalysts in a wide array of asymmetric transformations. sigmaaldrich.com The demand for enantiomerically pure compounds has driven the development of innovative synthetic methods, with asymmetric catalysis being a key research area. acs.org The design of modular chiral ligands, often derived from chiral amines, has enabled the creation of highly active and efficient metal complexes for asymmetric synthesis. acs.org

The significance of enantiopure amines extends to their role in:

Asymmetric Synthesis: Acting as foundational units to introduce chirality into a target molecule. ontosight.ai

Catalyst Design: Forming the chiral environment in catalysts that directs the stereochemical outcome of a reaction. nih.gov

Resolution of Racemates: Separating mixtures of enantiomers by forming diastereomeric salts. sigmaaldrich.com

Evolution of Synthetic Strategies for Chiral Butylamines

The synthesis of chiral amines, including butylamines, has evolved significantly over the years. acs.org Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. Modern approaches focus on asymmetric synthesis, which aims to produce the desired enantiomer directly.

Key synthetic strategies include:

Asymmetric Hydrogenation: The reduction of imines, enamines, and other nitrogen-containing functional groups using chiral catalysts is a powerful method for producing chiral amines. acs.orgrsc.org

Reductive Amination: This one-pot reaction combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral catalyst. nih.gov

Biocatalysis: The use of enzymes, such as amine dehydrogenases and transaminases, offers a highly selective and environmentally friendly route to chiral amines. nih.govnih.gov Protein engineering has further expanded the substrate scope and efficiency of these biocatalysts. nih.gov

Nickel-Catalyzed Cross-Coupling: Recent advancements have demonstrated the use of chiral nickel catalysts for the enantioconvergent coupling of alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide esters. organic-chemistry.orgresearchgate.net

The development of these methods has been driven by the need for more efficient, selective, and sustainable processes for the production of enantiopure amines.

Overview of Research Trajectories Pertaining to (R)-Butan-2-amine Hydrochloride

Current research involving this compound and related chiral amines is focused on several key areas. A significant trajectory is the continued development of novel and more efficient catalytic systems for asymmetric synthesis. acs.orgrsc.org This includes the design of new ligands and the exploration of first-row transition metals as more sustainable alternatives to precious metals. acs.org

Another major research direction is the application of biocatalysis and chemoenzymatic processes. nih.govnih.gov The engineering of enzymes to accept a wider range of substrates and operate under industrial conditions is a primary goal. nih.gov Furthermore, research into the application of chiral amines like (R)-butan-2-amine in the synthesis of new pharmaceuticals and functional materials remains an active field of investigation. ontosight.airesearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPUICBFVUTJSE-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31519-51-4 | |

| Record name | 2-Butanamine, hydrochloride, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Enantioselective Synthetic Methodologies for R Butan 2 Amine Hydrochloride and Its Precursors

Asymmetric Catalytic Reductive Amination Strategies

Asymmetric catalytic reductive amination represents a highly atom-economical and direct approach for the synthesis of chiral amines from prochiral ketones or imines. nih.gov This strategy encompasses both transition metal-catalyzed hydrogenations and biocatalytic approaches, which have been extensively developed to achieve high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. acs.org Transition metal complexes, particularly those of iridium and rhodium, have proven to be highly effective catalysts for this transformation. The success of these catalytic systems hinges on the design of the chiral ligands that coordinate to the metal center, which ultimately controls the stereochemical outcome of the reaction.

The development of chiral ligands is crucial for achieving high enantioselectivity in iridium- and rhodium-catalyzed asymmetric hydrogenations. acs.org For iridium-based catalysts, ligands such as spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of dialkyl imines, a particularly challenging substrate class due to the minimal steric and electronic differentiation between the two alkyl groups. chinesechemsoc.orgchinesechemsoc.org By fine-tuning the steric environment of the chiral pocket within the catalyst, high yields and enantioselectivities have been achieved. chinesechemsoc.org For instance, iridium catalysts with spiro phosphine-amine-phosphine ligands have shown excellent performance in the asymmetric hydrogenation of dialkyl ketones, which can be extended to imine substrates. chinesechemsoc.org

In rhodium-catalyzed systems, bisphosphine ligands are commonly employed. The combination of a rhodium precursor with a chiral bisphosphine-thiourea ligand has been shown to be effective for the asymmetric hydrogenation of unprotected N-H imines, affording chiral amines in high yields and enantioselectivities. nih.gov The thiourea moiety is proposed to play a crucial role by interacting with the counterion of the iminium salt through hydrogen bonding, thereby influencing the stereochemical outcome. nih.gov The optimization of these ligand systems often involves modifying the steric and electronic properties of the phosphine groups and the ligand backbone to create a highly effective chiral environment for the hydrogenation reaction.

The asymmetric hydrogenation of imino esters provides a direct route to chiral amino acid derivatives. The substrate scope of this reaction is broad, encompassing a variety of aromatic and heteroaromatic imino esters. researchgate.net The stereoselectivity of these reductions is highly dependent on the catalyst system employed. For instance, rhodium catalysts bearing chiral bisphosphine ligands have demonstrated high enantioselectivities in the hydrogenation of α-dehydroamino acid derivatives. wiley-vch.de

Iridium catalysts have also been successfully applied to the asymmetric hydrogenation of a wide range of imines. rsc.org The development of catalysts that are effective for less activated imines, such as those derived from dialkyl ketones, remains an area of active research. researchgate.net The challenge lies in the catalyst's ability to differentiate between the two alkyl substituents on the imine carbon. chinesechemsoc.org Despite this, significant progress has been made, with certain iridium catalysts achieving high enantioselectivity for a range of dialkyl ketimines. researchgate.net The stereochemical outcome is often rationalized by considering the interaction of the substrate with the chiral ligand in the transition state, where steric and electronic factors dictate the facial selectivity of hydride delivery.

Biocatalytic Approaches via Amine Dehydrogenases and Transaminases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. cea.fr Enzymes such as amine dehydrogenases and transaminases offer high enantioselectivity and operate under mild reaction conditions. tandfonline.com

Wild-type enzymes often exhibit limited substrate scope and may not possess the desired enantioselectivity for non-natural substrates. tandfonline.com To overcome these limitations, enzyme engineering and directed evolution have become indispensable tools. nih.gov These techniques allow for the tailoring of enzyme properties, such as substrate specificity, activity, and stability. nih.gov

For amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor, protein engineering has been employed to expand their substrate range to include bulky aliphatic amines and to enhance their stereoselectivity. researchgate.netwhiterose.ac.uk For example, by mutating residues in the active site, the substrate-binding pocket can be reshaped to accommodate new substrates and to favor the formation of a specific enantiomer. tudelft.nlacs.org

Similarly, transaminases (TAs), which catalyze the transfer of an amino group from a donor to a ketone acceptor, have been extensively engineered to improve their performance in the synthesis of chiral amines. researchgate.netfrontiersin.org Directed evolution, a process that mimics natural evolution in the laboratory, involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties. researchgate.net This approach has been successfully used to develop transaminases with high activity and enantioselectivity for the synthesis of precursors to various pharmaceuticals. researchgate.net

For the large-scale production of chiral amines, continuous-flow biocatalysis offers several advantages over traditional batch processes. rsc.orgbohrium.com These include improved productivity, easier product isolation, and the potential for catalyst recycling. rsc.org In a continuous-flow setup, the enzyme is typically immobilized on a solid support and packed into a column or reactor. researchgate.net The substrate solution is then continuously passed through the reactor, where the biocatalytic transformation occurs.

This approach has been successfully applied to the synthesis of (R)-butan-2-amine using immobilized transaminases. frontiersin.org The use of immobilized enzymes enhances their stability and allows for their reuse over multiple cycles, which is crucial for the economic viability of the process. nih.govrsc.org Furthermore, continuous-flow systems can be integrated with other unit operations, such as in-line product separation, to create a fully continuous and automated manufacturing process. d-nb.infonih.gov The development of robust and efficient continuous-flow biocatalytic systems is a key area of research aimed at making the production of chiral amines more sustainable and cost-effective. nih.gov

Dual Enzyme Cascade Systems for Chiral Amine Synthesis

The direct, asymmetric synthesis of chiral amines from prochiral or racemic precursors using enzyme cascades represents a powerful and elegant approach. These one-pot systems leverage the high selectivity of multiple enzymes to perform sequential reactions, offering high efficiency and reducing the need for intermediate purification steps.

A notable strategy involves the conversion of racemic alcohols into enantiopure amines. nih.govnih.gov This can be achieved using a dual-enzyme system comprising alcohol dehydrogenases (ADHs) and transaminases (TAs). nih.govnih.gov In such a cascade for a model substrate, two enantiocomplementary ADHs can oxidize a racemic alcohol to a ketone, which is then asymmetrically aminated by an (R)-selective transaminase to yield the desired amine enantiomer. nih.gov Crucially, these systems often incorporate a cofactor recycling enzyme, such as an NADH or NADPH oxidase, to regenerate the NAD(P)⁺ required by the ADHs, making the process more economically viable. nih.govnih.gov This cell-free biocatalytic approach has demonstrated the ability to achieve excellent enantioselectivities (>99%) for the (R)-amine from a racemic alcohol precursor. nih.govnih.gov

Table 1: Performance of a One-Pot Enzyme Cascade for Chiral Amine Synthesis from a Racemic Alcohol (Data based on a model system converting racemic 4-phenyl-2-butanol)

| Substrate Concentration | Molar Conversion to (R)-Amine | Enantiomeric Excess (ee) of (R)-Amine |

| 10 mM | 24% | >99% |

| 50 mM | Lower than at 10 mM | >99% |

| Source: Adapted from research on stereo-divergent enzyme cascades. nih.gov |

Chiral Resolution Techniques for Racemic Butan-2-amine Precursors

Chiral resolution remains a widely practiced and indispensable method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers. For precursors of (R)-Butan-2-amine, such as racemic butan-2-amine itself or racemic butan-2-ol, several resolution techniques are available.

The most established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org The resulting products are a pair of diastereomeric salts ((R)-amine·(R)-acid and (S)-amine·(R)-acid), which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. libretexts.orgulisboa.pt

This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved. ulisboa.pt After separating the crystals, the pure amine enantiomer can be recovered by treating the salt with a base to neutralize the resolving agent. libretexts.orglibretexts.org

The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent. Common resolving agents for amines include chiral carboxylic acids like (+)-tartaric acid and (-)-mandelic acid. libretexts.org The development of a successful resolution process often involves screening various chiral acids and solvents to find a combination that provides a significant solubility difference between the two diastereomeric salts, thereby maximizing the yield and enantiomeric excess of the desired product. unchainedlabs.com

Table 2: Example of Solvent Screening for Diastereomeric Salt Resolution (Data based on a case study of a chiral acid resolution using a chiral amine)

| Solvent System | Solubility of (-)-Salt (mg/mL) | Solubility of (+)-Salt (mg/mL) | Solubility Ratio ((-)/(+)) |

| Propionitrile (EtCN) | 27.5 | ~0.03 | ~1000 |

| Methyl tert-butyl ether (MTBE) | Low | Low | - |

| 1:1 EtCN:MTBE | Moderate | Very Low | High |

| Source: Adapted from a study on diastereomeric salt resolution. unchainedlabs.com |

Kinetic resolution is a dynamic process that exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. ethz.ch One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of a product from the faster-reacting enantiomer.

Biocatalytic kinetic resolution is particularly powerful due to the high enantioselectivity of enzymes. For resolving racemic amines like butan-2-amine or its precursors, lipases are commonly used. google.comresearchgate.net In a typical setup, the racemic amine is subjected to acylation using an acyl donor in the presence of a lipase, such as Candida antarctica lipase B (CALB). researchgate.netmdpi.com The enzyme will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other. researchgate.net The reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted, enantiomerically enriched (R)-amine and the acylated (S)-amide, which can then be easily separated. researchgate.netmdpi.com

Similarly, the resolution of precursor alcohols like (R,S)-2-butanol can be achieved via lipase-catalyzed esterification. nih.gov The enzyme selectively esterifies one enantiomer, leaving the other enantiomer in high optical purity. nih.gov The choice of acyl donor can significantly impact the efficiency of the resolution. nih.gov

Table 3: Enzymes Used in Biocatalytic Kinetic Resolution of Chiral Amines and Alcohols

| Enzyme | Substrate Type | Reaction Type | Typical Outcome |

| Lipase (Candida antarctica, etc.) | Racemic Amine | Enantioselective Acylation | Unreacted amine and acylated amine product with high ee. google.comresearchgate.net |

| Penicillin G Acylase | N-acylated Racemic Amino Alcohol | Enantioselective Hydrolysis | One enantiomer of the amino alcohol is de-acylated. |

| Lipase (Novozym 435®) | Racemic Alcohol | Enantioselective Esterification | Unreacted alcohol and ester product with high ee. nih.gov |

Chromatographic techniques provide a powerful analytical and preparative tool for separating enantiomers. The method relies on passing the racemic mixture through a column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com

Method development in this area focuses on several key aspects:

Chiral Stationary Phase (CSP) Selection : A wide variety of CSPs are available, with polysaccharide-based phases (e.g., derivatives of cellulose or amylose phenylcarbamates) being particularly effective for separating chiral amines. yakhak.orgyakhak.org Brands like Chiralpak and Lux are commonly used. yakhak.org

Derivatization : To improve chromatographic resolution and detection, chiral amines are often derivatized before analysis. For instance, reacting the amine with fluorene-2-carboxaldehyde creates fluorene-2-carboxaldimine derivatives, which can enhance the interactions with the CSP. yakhak.org

Mobile Phase Optimization : The composition of the mobile phase (the solvent that carries the sample through the column) is critical. For normal-phase high-performance liquid chromatography (HPLC), mixtures of alkanes (like hexane) and alcohols (like 2-propanol) are typically used. yakhak.orgyakhak.org Adjusting the percentage of the alcohol modifier is a key step in optimizing the separation. yakhak.org

The performance of a separation is quantified by the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution factor (Rs), which indicates the degree of separation between the two peaks. yakhak.org

Table 4: Example of Chiral Stationary Phase Performance for Chiral Amine Separation (Data based on separation of derivatized chiral amines)

| Chiral Stationary Phase (CSP) | Mobile Phase (% 2-propanol in hexane) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak IB (covalently bonded) | 3% | 3.15 | - |

| Chiralcel OD-H (coated) | 3% | 4.84 | - |

| Lux Cellulose-1 (coated) | 10% | High | Baseline Separation |

| Source: Adapted from studies on chromatographic enantiomer separation. yakhak.org |

Stereoselective Conversion of Chiral Precursors to (R)-Butan-2-amine Hydrochloride

Once an enantiomerically pure precursor, such as (R)-butan-2-ol, is obtained, it must be converted to the final target molecule, this compound, without losing its stereochemical integrity. This requires stereoselective chemical transformations where the stereocenter is either retained or inverted in a predictable manner.

For example, converting a chiral alcohol to a chiral amine can be achieved through a two-step process involving activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia or an azide followed by reduction. These SN2 reactions typically proceed with inversion of configuration, meaning (R)-butan-2-ol would yield (S)-butan-2-amine. To obtain the (R)-amine from the (R)-alcohol, a reaction sequence involving two inversions (net retention) would be required.

Alternatively, biocatalytic methods, such as the direct amination of alcohols using enzyme cascades as described in section 2.1.2.3, can directly convert a chiral alcohol to a chiral amine with high stereofidelity. nih.gov

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the enantiomerically pure (R)-butan-2-amine is treated with hydrogen chloride (HCl), often as a solution in an organic solvent, to precipitate the stable and crystalline this compound salt. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. The goal is to develop processes that are more environmentally benign, safer, and more efficient.

Several of the methodologies discussed for synthesizing this compound align well with these principles:

Biocatalysis : The use of enzymes (in cascades or for kinetic resolution) is a cornerstone of green chemistry. rsc.orgrsc.org Enzymes operate under mild conditions (room temperature, atmospheric pressure, neutral pH), often in aqueous media, reducing energy consumption and avoiding the use of harsh reagents. rsc.org They are also biodegradable and derived from renewable sources.

Atom Economy : One-pot enzyme cascades improve atom economy by minimizing intermediate isolation steps, which reduces solvent use and waste generation. researchgate.net Chemical syntheses can also be designed to maximize atom economy, for example, by creating reaction cycles where a coproduct is recovered and reused as a reactant. rsc.org

Catalysis : Both biocatalytic and chemocatalytic methods are preferred over stoichiometric reagents. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled and reused. rsc.org

Use of Safer Solvents : Research into greener synthesis includes replacing hazardous organic solvents like tetrahydrofuran (THF) with safer alternatives such as ethyl acetate or even water. purdue.edursc.org

Table 5: Application of Green Chemistry Principles to (R)-Butan-2-amine Synthesis

| Green Chemistry Principle | Relevant Synthetic Methodology | Benefit |

| Use of Catalysis | Enzyme Cascades, Kinetic Resolution | Reduces waste compared to stoichiometric reagents. ethz.chresearchgate.net |

| Benign Solvents/Conditions | Biocatalytic Methods (e.g., ADH/TA cascades) | Reactions often run in water at ambient temperature and pressure. rsc.org |

| Atom Economy | One-Pot Cascade Reactions | Minimizes waste by converting all atoms from reactants to products. rsc.org |

| Renewable Feedstocks | Biocatalysis | Enzymes are renewable catalysts. rsc.org |

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning modern chemical manufacturing with environmental stewardship.

Applications of R Butan 2 Amine Hydrochloride in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block in Complex Molecule Construction

As a chiral building block, (R)-Butan-2-amine hydrochloride provides a readily available source of chirality that can be incorporated into the carbon skeleton of more complex molecules. bldpharm.com This approach is fundamental to creating single-enantiomer products, avoiding the need for challenging and often inefficient chiral resolution steps later in a synthetic sequence.

Synthesis of Enantiopure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical application of this compound. myskinrecipes.com The specific spatial arrangement of atoms in drug molecules is often directly linked to their therapeutic efficacy and can influence how they interact with biological targets such as enzymes and receptors. nih.gov The incorrect enantiomer can be inactive or even cause undesirable side effects. Therefore, incorporating a defined stereocenter from a chiral building block like this compound is a key strategy in the development of new drugs. myskinrecipes.com For instance, it can be used in the synthesis of active pharmaceutical ingredients (APIs) where the (R)-configuration is essential for the desired biological activity. myskinrecipes.com

Precursors for Agrochemicals and Fine Chemicals

Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of stereochemically pure compounds to develop effective and selective herbicides, insecticides, and fungicides. this compound serves as a precursor in the production of these specialized chemicals. matrix-fine-chemicals.com Its use ensures the final product has the correct stereochemistry for optimal interaction with its biological target in pests or plants, while minimizing off-target effects on the environment. In the realm of fine chemicals, this compound is utilized for the creation of a variety of enantiopure molecules used in research and specialized industrial applications.

Integration into Natural Product Synthetic Routes

The total synthesis of complex natural products often presents significant stereochemical challenges due to the presence of multiple chiral centers. This compound can be strategically integrated into the synthetic routes of these molecules. wikipedia.org By introducing a key stereocenter early in the synthesis, chemists can control the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the natural product. This approach has been instrumental in the laboratory synthesis of various biologically active natural compounds.

Precursor for Chiral Auxiliaries in Diastereoselective Transformations

Beyond its role as a direct building block, this compound is a valuable precursor for the synthesis of chiral auxiliaries. wikipedia.orgtcichemicals.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for achieving high levels of stereocontrol in a wide range of chemical transformations. sigmaaldrich.com

Design and Application in Alkylation and Cycloaddition Reactions

Chiral auxiliaries derived from (R)-Butan-2-amine can be designed to effectively control the stereoselectivity of reactions such as alkylations and cycloadditions. In alkylation reactions, the auxiliary can shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other. Similarly, in cycloaddition reactions, the chiral auxiliary can influence the orientation of the reacting partners, controlling the stereochemistry of the newly formed stereocenters in the cyclic product. Pseudoephedrine and pseudoephenamine are well-known examples of chiral auxiliaries that demonstrate remarkable stereocontrol in alkylation reactions. nih.gov

Stereocontrol via Diastereomeric Amide Formation

A common strategy for employing chiral auxiliaries derived from (R)-Butan-2-amine involves the formation of a diastereomeric amide. nih.govresearchgate.net The amine is first coupled with a carboxylic acid to form an amide. The resulting diastereomers can then be subjected to a variety of chemical transformations. The chiral environment created by the auxiliary directs the stereochemical outcome of these reactions. For example, deprotonation of the α-carbon to the carbonyl group can form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.org The success of this approach relies on the ability of the chiral auxiliary to create a rigid and well-defined conformational bias in the transition state of the reaction, thus ensuring high stereocontrol. researchgate.net After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product and can often be recovered for reuse. wikipedia.org

Mechanistic and Stereochemical Investigations of Reactions Involving R Butan 2 Amine Hydrochloride

Elucidation of Reaction Mechanisms in Chiral Induction

The primary amine group in (R)-butan-2-amine hydrochloride is a key functional group that participates in a variety of reactions where chirality transfer is crucial. In the context of chiral induction, the amine can act as a chiral auxiliary or a ligand for a metal catalyst. The mechanism of chiral induction often involves the formation of a transient diastereomeric intermediate or transition state, where the stereocenter of the (R)-butan-2-amine moiety directs the stereochemical course of the reaction.

For instance, in the formation of Schiff bases (imines) with prochiral ketones or aldehydes, the this compound first reacts to form a chiral iminium ion. The subsequent nucleophilic attack on this intermediate is sterically hindered on one face by the substituents on the chiral amine, leading to the preferential formation of one enantiomer of the product. The hydrochloride form ensures the presence of an ammonium (B1175870) salt, which can influence the reaction environment and participate in hydrogen bonding, further directing the stereochemical outcome.

In metal-catalyzed reactions, (R)-butan-2-amine can be a precursor to chiral ligands. The nitrogen atom can coordinate to a metal center, and the chiral backbone of the butan-2-amine unit creates a chiral environment around the metal. This chiral metallic complex then catalyzes the reaction, such as a reduction or an alkylation, enforcing a specific stereochemistry on the product. The elucidation of these mechanisms relies on a combination of experimental techniques, including kinetic studies, in-situ spectroscopic analysis (like NMR and IR), and computational modeling to map the energy profiles of the diastereomeric transition states.

Studies on Stereochemical Control and Selectivity in Asymmetric Transformations

The degree of stereochemical control and selectivity in asymmetric transformations utilizing this compound is a central area of investigation. High enantiomeric or diastereomeric excess is the desired outcome, and achieving this requires a deep understanding of the factors that govern stereoselectivity.

The structure of both the substrate and the catalyst (if applicable) plays a pivotal role in determining the enantioselectivity of a reaction involving this compound. When used as a chiral auxiliary, the steric bulk of the substituents on the substrate can either enhance or diminish the facial selectivity of the reaction. For example, a bulkier substrate might interact more strongly with the chiral auxiliary, leading to a more ordered and selective transition state.

When (R)-butan-2-amine is part of a chiral catalyst, modifications to the catalyst's structure can have a profound impact on enantioselectivity. researchgate.net This can involve altering the electronic properties or the steric environment of the catalytic site. Confined catalysts, for instance, can create a highly controlled chiral pocket that forces the substrate to adopt a specific orientation, leading to very high enantiomeric ratios. researchgate.net The principle of asymmetric counteranion-directed catalysis (ACDC) is another sophisticated strategy where a chiral anion, paired with a cationic intermediate, directs the stereochemical outcome. researchgate.net

Table 1: Influence of Catalyst Structure on Enantioselectivity in a Representative Reaction

| Catalyst System | Substrate | Enantiomeric Ratio (e.r.) | Reference |

| Confined Organocatalyst | 2-Butanone | 98:2 | researchgate.net |

| Rh/ZhaoPhos-L11a | Dibenzoazepine hydrochloride | >99% ee | acs.org |

| Ir/(S)-P-Phos | Tetrahydroisoquinoline derivative | 98% ee | acs.org |

This table presents illustrative data from studies on similar chiral amine systems to highlight the impact of catalyst design on enantioselectivity.

The reaction environment, including the choice of solvent and the presence of additives, can significantly influence the stereochemical outcome. Solvents can affect the solubility of reactants and intermediates, the stability of transition states, and the nature of intermolecular interactions.

In reactions involving charged species, such as the ammonium ion of this compound, the polarity of the solvent is particularly important. A polar solvent can stabilize charged intermediates and transition states, potentially altering the reaction pathway and selectivity. Non-polar solvents, on the other hand, may promote tighter ion-pairing, which can enhance the influence of the chiral counterion on the stereochemical course of the reaction.

Additives can also play a crucial role. For example, the presence of a specific anion can be key in anion-bonding interactions that are critical for achieving high enantioselectivity in certain catalytic systems. acs.org In some cases, the hydrochloride salt form of the amine itself can lead to increased reactivity and improved stereoselectivity compared to the free amine. acs.org

Analysis of Chiral Stability and Racemization Pathways

The chiral integrity of this compound is essential for its function in asymmetric synthesis. Racemization, the process by which a chiral compound converts into an equal mixture of both enantiomers, would nullify its ability to induce chirality.

For (R)-butan-2-amine, the stereocenter is a carbon atom bonded to an amino group, a hydrogen atom, a methyl group, and an ethyl group. Under typical reaction conditions, this stereocenter is configurationally stable. However, under harsh conditions, such as high temperatures or in the presence of strong acids or bases, racemization can occur.

One potential pathway for racemization could involve the reversible formation of an achiral intermediate. For instance, in the presence of a strong base, deprotonation of the carbon atom bearing the amino group could lead to a planar carbanion, which upon reprotonation could form either enantiomer. However, the C-H bond at the stereocenter is not particularly acidic, making this pathway unlikely under normal circumstances. A more plausible scenario for racemization might involve a reaction that temporarily converts the chiral center into an achiral state, such as an oxidation to a ketone followed by a non-stereoselective reduction. The stability of the chiral center in this compound is generally robust, allowing for its use in a wide range of chemical transformations without loss of optical purity.

Hydrogen Bonding and Ion-Pairing Interactions in Chiral Recognition

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental to many applications of this compound, such as in chiral resolution. This recognition is driven by non-covalent interactions, primarily hydrogen bonding and ion-pairing. nih.govnih.gov

The ammonium group of this compound is an excellent hydrogen bond donor. It can form hydrogen bonds with suitable acceptor groups on another molecule. The specific three-dimensional arrangement of the substituents around the chiral center of the amine dictates the geometry of these hydrogen bonds. This can lead to the formation of diastereomeric complexes with the enantiomers of a racemic compound, where one diastereomer is more stable (and often less soluble) than the other, allowing for their separation.

Ion-pairing is another critical interaction. The positively charged ammonium ion forms an electrostatic interaction with a negatively charged counterion. nih.gov In the context of chiral recognition, if the counterion is also chiral, diastereomeric ion pairs will be formed. The differential stability of these ion pairs can be exploited for enantioselective processes. Even with an achiral counterion like chloride, the ion pair exists in a specific chiral environment defined by the (R)-butan-2-ammonium cation, which can influence how it interacts with other chiral molecules. nih.gov Computational studies have shown that the energy differences in these diastereomeric complexes, arising from the combination of hydrogen bonding and ion-pairing, can be significant enough to allow for effective chiral discrimination. nih.gov

Derivatization and Advanced Synthetic Strategies from R Butan 2 Amine Hydrochloride

Synthesis of N-Functionalized Derivatives for Specific Synthetic Objectives

The primary amine functionality of (R)-butan-2-amine is a key handle for introducing a wide range of functional groups, enabling the synthesis of diverse derivatives with tailored properties. These N-functionalized derivatives are instrumental in the development of new chiral scaffolds and in the synthesis of secondary and tertiary amines with defined stereochemistry.

Amidation and Sulfonylation for Chiral Scaffolds

The reaction of (R)-butan-2-amine with carboxylic acids or their activated derivatives, such as acid chlorides, leads to the formation of chiral amides. libretexts.orgorganic-chemistry.org This transformation is a cornerstone in the synthesis of chiral ligands and auxiliaries. The resulting amides can be used to influence the stereochemical outcome of subsequent reactions. For instance, chiral amides derived from (R)-butan-2-amine can act as templates in asymmetric synthesis, directing the approach of reagents to a prochiral center.

Similarly, sulfonylation, the reaction of (R)-butan-2-amine with sulfonyl chlorides, yields chiral sulfonamides. mdpi.comwikipedia.org These compounds are not only stable and often crystalline, making them easy to handle and purify, but they also play a significant role in medicinal chemistry and as chiral ligands in catalysis. researchgate.net The Hinsberg reaction, a classic test for distinguishing primary, secondary, and tertiary amines, relies on the formation of sulfonamides. wikipedia.org The synthesis of chiral sulfonamides from (R)-butan-2-amine provides access to a class of molecules with potential applications in drug discovery and asymmetric catalysis. mdpi.comresearchgate.net

Table 1: Examples of Amidation and Sulfonylation Reactions

| Reactant 1 | Reactant 2 | Product Type | Significance |

| (R)-Butan-2-amine | Carboxylic Acid/Acid Chloride | Chiral Amide | Chiral auxiliaries, synthons for complex molecules. libretexts.orgorganic-chemistry.org |

| (R)-Butan-2-amine | Sulfonyl Chloride | Chiral Sulfonamide | Medicinal chemistry scaffolds, chiral ligands. mdpi.comwikipedia.orgresearchgate.net |

Preparation of Secondary and Tertiary Butan-2-amine Derivatives

The synthesis of secondary and tertiary amines from (R)-butan-2-amine is a fundamental transformation in organic chemistry, often achieved through reductive amination or alkylation. youtube.comyoutube.com Reductive amination involves the reaction of (R)-butan-2-amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. youtube.com This method is highly versatile and allows for the introduction of a wide variety of substituents.

Further alkylation of the resulting secondary amine can lead to the formation of tertiary amines. youtube.com Alternatively, tertiary amines can be synthesized by reacting the secondary amine with an acid chloride to form an amide, which is subsequently reduced using a powerful reducing agent like lithium aluminum hydride. youtube.com These methods provide access to a broad spectrum of chiral secondary and tertiary amines, which are important structural motifs in many biologically active compounds and are used as catalysts and ligands in asymmetric synthesis. nih.govyoutube.comresearchgate.net

Integration into Multi-Component and Cascade Reactions

(R)-Butan-2-amine is a valuable component in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.org The Ugi reaction, a well-known MCR, can utilize (R)-butan-2-amine as the amine component to generate chiral α-acylamino carboxamides. This approach allows for the rapid construction of molecular complexity from simple starting materials in a highly convergent and atom-economical manner.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. (R)-Butan-2-amine derivatives can be designed to participate in such cascades, enabling the efficient synthesis of complex polycyclic structures. For example, a derivative of (R)-butan-2-amine could be incorporated into a substrate that undergoes a series of cyclization and rearrangement reactions to afford a stereochemically defined product. The development of a nickel-catalyzed four-component spirocyclization/carbonylation reaction of BCB-tethered N-allyl amides with activated alkyl halides and arylboronic acids under atmospheric CO pressure showcases the potential of cascade reactions in constructing complex molecules. acs.org

Solid-Phase Synthesis Applications of (R)-Butan-2-amine-Derived Linkers

In solid-phase synthesis, molecules are built step-by-step on a solid support, which simplifies purification by allowing for the easy removal of excess reagents and by-products through filtration. (R)-Butan-2-amine can be incorporated into linker molecules that attach the growing molecule to the solid support. The chirality of the butan-2-amine moiety can be exploited to create a chiral environment on the resin, potentially influencing the stereochemical outcome of reactions performed on the solid phase.

A strategy for solid-phase synthesis involves attaching a C5'-amino-nucleoside to the solid support, which can then be elaborated upon. nih.gov This approach allows for the creation of libraries of compounds, such as peptidouridine-containing small molecules, with variations in the dipeptide composition, N-terminal linkage, and a pendant aryl group. nih.gov The use of (R)-butan-2-amine-derived linkers can provide access to libraries of chiral compounds for high-throughput screening in drug discovery and other applications.

Flow Chemistry Methodologies for Efficient Derivatization

Flow chemistry, where reactions are performed in continuous-flowing streams in a reactor, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The derivatization of (R)-butan-2-amine can be efficiently carried out using flow chemistry methodologies.

For instance, amidation or sulfonylation reactions can be performed by pumping a stream of (R)-butan-2-amine and a stream of the acylating or sulfonylating agent to a mixing point, followed by passage through a heated reaction coil. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the desired derivatives. Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, making the derivatization of (R)-butan-2-amine safer and more efficient.

Computational and Theoretical Chemistry Studies of R Butan 2 Amine Hydrochloride

Quantum Chemical Calculations of Conformational Preferences and Energy Landscapes

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in mapping the conformational landscape of flexible molecules such as (R)-Butan-2-amine hydrochloride. The molecule's structure is defined by the rotation around its carbon-carbon single bonds, leading to various spatial arrangements (conformers) with different potential energies.

The primary rotation of interest is around the C2-C3 bond. Similar to the foundational analysis of n-butane, (R)-butan-2-amine possesses staggered and eclipsed conformations. wolfram.com Staggered conformers, where the substituents on adjacent carbons are maximally separated, represent energy minima, while eclipsed conformers, where they are aligned, correspond to energy maxima. youtube.com The presence of the amine group (NH2) and its protonated hydrochloride form (NH3+Cl-) introduces additional complexity compared to a simple alkane.

The key conformers arise from the relative positions of the methyl (CH3), ethyl (C2H5), amino (NH3+), and hydrogen substituents. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electrostatic interactions. The anti conformation, where the largest groups (ethyl and methyl) are 180° apart, is generally the global energy minimum. Gauche conformations, with a 60° dihedral angle between these groups, are slightly higher in energy. wolfram.com Eclipsed conformations are significantly less stable due to torsional strain and steric repulsion. youtube.com

Quantum chemical calculations can precisely quantify these energy differences. By systematically rotating the dihedral angles and calculating the single-point energy at each step, an energy profile, or landscape, can be generated. This landscape reveals the relative populations of each conformer at a given temperature and the energy barriers to interconversion between them. researchgate.net

Table 1: Illustrative Potential Energy Profile for C2-C3 Bond Rotation in a Butane (B89635) Analogue This table illustrates the general principles of conformational analysis applicable to (R)-butan-2-amine. The exact energy values for the target molecule would require specific calculations.

| Dihedral Angle (°) | Conformation | Relative Potential Energy (kJ/mol) | Stability |

| 0 | Eclipsed (Syn-periplanar) | ~19 | Least Stable |

| 60 | Staggered (Gauche) | ~3.8 | Stable (Local Minimum) |

| 120 | Eclipsed | ~16 | Unstable (Energy Maximum) |

| 180 | Staggered (Anti) | 0 | Most Stable (Global Minimum) |

| 300 | Staggered (Gauche) | ~3.8 | Stable (Local Minimum) |

Data adapted from general principles of butane conformational analysis. youtube.com

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for studying how a ligand, such as (R)-butan-2-amine, interacts with a biological target, typically a protein or enzyme. e-nps.or.kr These methods predict the preferred binding orientation of the ligand within the enzyme's active site and estimate the strength of the interaction.

Research into enzymes like amine dehydrogenases (AmDHs) highlights the importance of stereochemistry in substrate recognition. While the (S)-enantiomer of butan-2-amine is often a preferred substrate for these enzymes, the (R)-enantiomer typically shows significantly lower affinity or reactivity. Molecular docking simulations can rationalize this stereoselectivity. The simulations involve placing the (R)-butan-2-amine molecule into the enzyme's active site in various possible orientations and scoring the resulting poses based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Simulations often reveal that the (R)-enantiomer cannot achieve an optimal binding pose due to steric clashes between the ligand and amino acid residues in the active site. For instance, the specific three-dimensional arrangement of the ethyl and methyl groups in the (R)-configuration may prevent the amine group from being positioned correctly for the catalytic reaction to occur. In contrast, the (S)-enantiomer fits snugly, allowing for productive binding.

MD simulations further enhance this understanding by modeling the dynamic behavior of the enzyme-ligand complex over time. These simulations can reveal how the protein structure adapts to the ligand's presence and the stability of the key interactions identified through docking.

Table 2: Comparative Docking Results for (R)- and (S)-Butan-2-amine with Amine Dehydrogenase (MsmeAmDH)

| Enantiomer | Binding Affinity (Docking Poses) | Predicted Oxidation Rate | Key Observation from Simulation |

| (S)-Butan-2-amine | High (30/50 favorable poses) | Fast (t₁/₂ = 4.2 h) | Optimal fit in the stereospecific binding pocket. |

| (R)-Butan-2-amine | Low (1/50 favorable poses) | Slow (t₁/₂ = 12.1 h) | Steric hindrance prevents optimal orientation for catalysis. |

Data derived from comparative analysis of enantiomers with MsmeAmDH.

Mechanistic Insights from Transition State Modeling in Chiral Catalysis

This compound can serve as a chiral building block or be part of a chiral catalyst in asymmetric synthesis. ontosight.ai Understanding how chirality is transferred during a reaction requires a detailed analysis of the reaction mechanism, specifically the transition state (TS). The transition state is the highest-energy point along the reaction coordinate, and its structure determines the reaction rate and stereochemical outcome.

Transition state modeling, using quantum chemical methods, allows for the calculation of the geometries and energies of these fleeting structures. nih.govresearchgate.net In a reaction involving a chiral catalyst or reactant, there are multiple possible transition states leading to different stereoisomeric products (diastereomeric transition states). By comparing the calculated activation energies (the energy difference between the reactants and the transition states), researchers can identify the lowest-energy pathway. nih.gov

For example, in an amine-catalyzed reaction, the (R)-butan-2-amine might form a transient intermediate (like an enamine or iminium ion) with a substrate. This intermediate then reacts with another molecule. The facial selectivity of this subsequent attack is dictated by the steric and electronic environment created by the chiral amine. researchgate.net Transition state models can reveal that one face of the intermediate is sterically shielded by the ethyl or methyl group of the amine, forcing the incoming reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov These models elucidate the specific non-covalent interactions, such as hydrogen bonds or steric repulsion, that stabilize the favored transition state and destabilize others. nih.gov

Prediction of Stereoselectivity in Asymmetric Reactions

A major goal of computational chemistry in asymmetric catalysis is the accurate prediction of stereoselectivity (e.g., the enantiomeric excess, or ee). This predictive power stems directly from transition state modeling. researchgate.net

The stereoselectivity of a reaction is governed by the difference in the free energies of the diastereomeric transition states (ΔΔG‡). According to the Curtin-Hammett principle, the ratio of the products formed is determined by this energy difference. A larger ΔΔG‡ leads to higher stereoselectivity. Computational chemists can calculate the energies of all plausible transition states leading to the different stereoisomers. nih.gov

For instance, in a chiral amine-catalyzed aldol (B89426) reaction, two primary transition states might lead to the syn and anti products. Calculations might show that the transition state leading to the syn product is several kcal/mol lower in energy than the one leading to the anti product. nih.govresearchgate.net This energy difference can then be used to predict the diastereomeric ratio (d.r.) of the reaction products, often with remarkable accuracy.

The activation strain model is another theoretical tool used to rationalize stereoselectivity. nih.gov It deconstructs the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition state geometries) and the interaction energy (the stabilizing interaction between the distorted reactants). By analyzing these components for different transition states, researchers can pinpoint the exact origin of stereoselectivity—whether it is driven by minimizing steric strain or maximizing favorable orbital interactions in the preferred reaction pathway. nih.gov This predictive capability is invaluable for designing new catalysts and optimizing reaction conditions for highly stereoselective transformations.

Future Directions and Emerging Research Areas for R Butan 2 Amine Hydrochloride

Development of Novel Biocatalysts for (R)-Butan-2-amine Production and Transformation

The demand for enantiomerically pure amines like (R)-butan-2-amine has driven the development of biocatalytic methods that offer high selectivity and operate under mild conditions. nih.gov Key enzymes in this field include transaminases (TAs), amine dehydrogenases (AmDHs), and monoamine oxidases (MAOs).

Transaminases (TAs) are pivotal for synthesizing chiral amines. nih.govdaneshyari.com (R)-selective TAs, though less common than their (S)-selective counterparts, are of great interest. nih.gov Research is focused on engineering these enzymes to improve their substrate scope, catalytic efficiency, and stability. For instance, scientists have successfully engineered (R)-selective TAs for the synthesis of complex chiral amines, demonstrating the potential to overcome limitations of poor substrate acceptance and low catalytic activity. nih.gov Immobilization techniques are also being explored to enhance enzyme reusability and streamline downstream processing. nih.gov

Amine Dehydrogenases (AmDHs) catalyze the reductive amination of ketones to produce chiral amines, using ammonia (B1221849) as the amino donor. nih.gov Both native and engineered AmDHs are being investigated for the production of short-chain chiral amines. researchgate.net Genome and metagenome mining are powerful tools for discovering new AmDHs with novel properties. researchgate.net

Monoamine Oxidases (MAOs) are used in deracemization processes, where one enantiomer of a racemic amine is selectively oxidized. wiley.com Directed evolution has been employed to engineer MAOs with broader substrate scopes, enabling their application to a wider range of molecules. nih.gov

The following table summarizes some of the biocatalysts being developed for chiral amine synthesis:

| Biocatalyst Type | Reaction | Key Research Areas |

| Transaminases (TAs) | Asymmetric synthesis of chiral amines | Engineering for broader substrate scope and improved stability, immobilization for continuous flow processes. nih.govfrontiersin.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Discovery of novel enzymes through genome mining, protein engineering to enhance activity. nih.govresearchgate.net |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amines | Directed evolution to expand substrate range. nih.govwiley.com |

Exploration in Advanced Chiral Materials and Supramolecular Chemistry

(R)-Butan-2-amine serves as a valuable chiral building block for the creation of advanced materials with specific stereochemical properties. ontosight.ai Its applications in this area are expanding into the development of novel chiral selectors for chromatography and as components of supramolecular assemblies.

In chiral chromatography , (R)-butan-2-amine and its derivatives can be used to create chiral stationary phases for the separation of enantiomers. libretexts.orgnih.govlibretexts.org The principle lies in the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times.

In supramolecular chemistry , the chirality of (R)-butan-2-amine can direct the formation of ordered, three-dimensional structures. These chiral supramolecular assemblies can exhibit unique properties and have potential applications in areas such as asymmetric catalysis and sensing. The ability of the amine group to form hydrogen bonds and interact with other functional groups is key to its role in building these complex architectures.

Integration into Photocatalytic and Electrocatalytic Asymmetric Syntheses

Emerging research focuses on integrating (R)-butan-2-amine and related chiral amines into photocatalytic and electrocatalytic reactions to achieve asymmetric synthesis. These methods offer green and efficient alternatives to traditional synthetic routes.

Photocatalysis utilizes light energy to drive chemical reactions. In the context of asymmetric synthesis, a chiral catalyst, which could be derived from or incorporate (R)-butan-2-amine, can absorb light and transfer its chirality to the product. This approach is being explored for a variety of transformations, including carbon-carbon bond formation.

Electrocatalysis employs an electric current to facilitate reactions. Asymmetric electrocatalysis can be achieved by using chiral electrodes or chiral mediators in the reaction medium. (R)-Butan-2-amine could potentially be used to modify electrode surfaces or act as a chiral proton shuttle to induce enantioselectivity. Research in this area aims to develop waste-minimized protocols for reactions like reductive amination. rsc.org

Interdisciplinary Applications in Chemical Biology (excluding human trials)

The unique stereochemistry of (R)-butan-2-amine makes it a valuable tool in chemical biology for studying and manipulating biological systems at the molecular level, without direct application in human trials. ontosight.ai

One area of application is in the development of chiral probes to study enzyme-substrate interactions and stereospecificity. ontosight.ai By incorporating (R)-butan-2-amine into a substrate analog, researchers can investigate the steric requirements of an enzyme's active site.

Furthermore, the principles of bioorthogonal chemistry , which involve chemical reactions that can occur in living systems without interfering with native biochemical processes, could potentially be applied. wikipedia.org While direct use of (R)-butan-2-amine in this context is not yet established, its functional group could be incorporated into molecules designed for bioorthogonal labeling, allowing for the visualization and tracking of biomolecules in real-time.

Strategies for Atom-Economical and Waste-Minimizing Transformations

A major focus of modern chemistry is the development of sustainable synthetic methods that maximize atom economy and minimize waste. acs.orgrsc.org The synthesis and application of (R)-butan-2-amine are being re-evaluated through the lens of green chemistry.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Catalytic methods, particularly those using biocatalysts or transition metals, are inherently more atom-economical than stoichiometric approaches. acs.org Asymmetric hydrogenation of imines and reductive amination are key strategies for the atom-economical synthesis of chiral amines. acs.org

Waste minimization strategies focus on reducing or eliminating the generation of hazardous byproducts and the use of volatile organic solvents. rsc.org Biocatalytic processes, often conducted in aqueous media, are advantageous in this regard. nih.gov Additionally, developing electrochemical methods that utilize recoverable reaction media, such as acetonitrile-water azeotropes, can significantly reduce the environmental impact of chemical synthesis. rsc.org The use of carbon dioxide as a C1 source for the synthesis of carbamates from amines and alcohols is another promising green chemistry approach. psu.edu

Q & A

Q. What are the established synthetic routes for (R)-Butan-2-amine hydrochloride, and how do reaction conditions influence enantiomeric yield?

- Methodological Answer : this compound can be synthesized via:

- Reductive amination : React 2-butanone with ammonium acetate and a chiral catalyst (e.g., (R)-BINAP-Ru complexes) under hydrogen pressure (5–10 atm) to yield the (R)-enantiomer. Subsequent treatment with HCl generates the hydrochloride salt .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze a racemic mixture of butan-2-amine esters, isolating the (R)-enantiomer before HCl salt formation .

- Critical factors : Temperature (>40°C reduces enantioselectivity), solvent polarity (polar aprotic solvents enhance chiral induction), and catalyst loading (0.5–2 mol% optimal for Ru complexes).

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The hydrochloride salt shows distinct proton shifts: δ 1.2–1.4 ppm (CH3), δ 2.8–3.1 ppm (NH2+), and δ 3.5–3.7 ppm (CH adjacent to amine). NMR confirms the carbonyl absence, distinguishing it from ketone precursors .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention time: ~12 min for (R)-enantiomer; resolution (Rs) >2.0 ensures purity .

- Melt test : Decomposition above 200°C (dec.) confirms hydrochloride formation, contrasting with free amine’s lower boiling point .

Q. What storage conditions prevent degradation of this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C.

- Stability ≤1% decomposition over 12 months at –20°C vs. 5–10% at 25°C (validated via accelerated aging studies at 40°C/75% RH) .

- Avoid aqueous solutions (hydrolysis to butan-2-ol occurs at pH >6.0); lyophilize immediately after use .

Advanced Research Questions

Q. How can researchers ensure ≥99% enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Dynamic kinetic resolution (DKR) : Combine a racemization catalyst (e.g., Shvo’s catalyst) with a chiral transfer agent to continuously convert undesired (S)-enantiomer into (R)-form during synthesis .

- Crystallization-induced diastereomer resolution : React the amine with a chiral acid (e.g., (R)-mandelic acid), isolate diastereomeric salts, and recrystallize 3–5 times to achieve >99% ee .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and adjust conditions in real time .

Q. How to resolve contradictions in reported pKa and solubility data for this compound?

- Methodological Answer :

- Validation protocol :

Reproduce experiments under standardized conditions (e.g., 25°C, 0.1 M KCl).

Use potentiometric titration (GLP-compliant) with a combined glass electrode for pKa determination.

Compare solubility in multiple solvents (water, ethanol) via gravimetric analysis after 24-hr equilibration .

- Common pitfalls : Impurities (>2%) skew pKa by 0.3–0.5 units; hygroscopicity falsely elevates aqueous solubility .

Q. What computational strategies predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices (nucleophilicity) and electrostatic potential maps. Predict regioselectivity in SN2 reactions .

- Molecular docking : Simulate binding affinities with biological targets (e.g., amine receptors) using AutoDock Vina; validate with experimental IC50 values .

- Machine learning : Train models on existing amine reactivity datasets (e.g., Hammett σ constants) to predict reaction outcomes under novel conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.